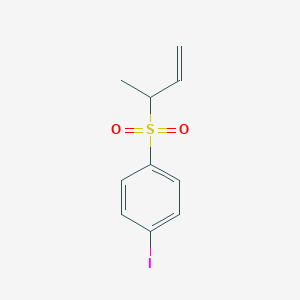
3-Methyl-4-propylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-propylaniline is an organic compound with the molecular formula C10H15N. It is an aromatic amine, characterized by a benzene ring substituted with a methyl group at the third position and a propyl group at the fourth position, along with an amino group. This compound is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methyl-4-propylaniline can be synthesized through several methods. One common approach involves the nitration of 3-methyl-4-propyltoluene, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced via the Friedel-Crafts alkylation of aniline with 3-methyl-4-propylchlorobenzene. This reaction is catalyzed by aluminum chloride and carried out under controlled temperature conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-4-propylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
3-Methyl-4-propylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-propylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Aniline: The parent compound with a simple amino group attached to a benzene ring.
3-Methyl-aniline: Similar structure but lacks the propyl group.
4-Propylaniline: Similar structure but lacks the methyl group.
Uniqueness: 3-Methyl-4-propylaniline is unique due to the presence of both methyl and propyl groups on the benzene ring, which can influence its chemical reactivity and interaction with other molecules. This dual substitution pattern can enhance its solubility, stability, and binding properties compared to its simpler analogs .
Propriétés
Numéro CAS |
87986-24-1 |
|---|---|
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
3-methyl-4-propylaniline |
InChI |
InChI=1S/C10H15N/c1-3-4-9-5-6-10(11)7-8(9)2/h5-7H,3-4,11H2,1-2H3 |
Clé InChI |
MDHZXPXDZRWSEU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=C(C=C1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14399264.png)
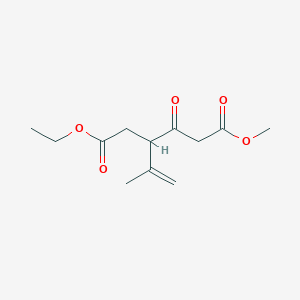
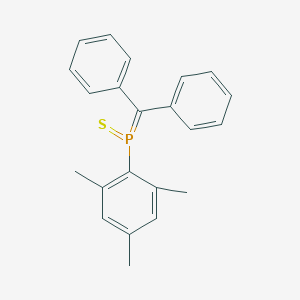
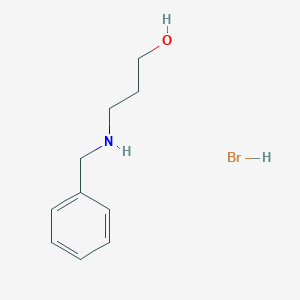
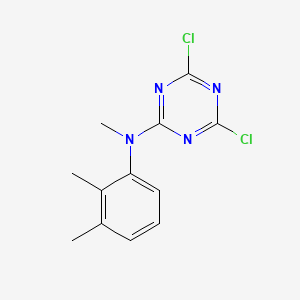

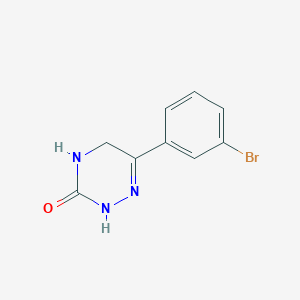
![(1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14399306.png)


![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
![2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline](/img/structure/B14399343.png)
